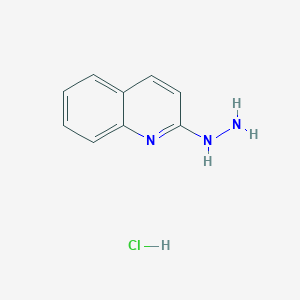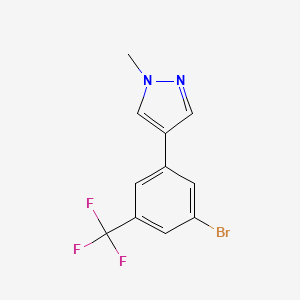
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving oxidative stress and enzyme activity.
Mechanism of Action
The mechanism by which 4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The bromine and trifluoromethyl groups can enhance its binding affinity and specificity through halogen bonding and hydrophobic interactions. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)phenol
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
- 4-Bromobenzotrifluoride
- 1,3,5-Tris(trifluoromethyl)benzene
Uniqueness
4-(3-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole ring provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C11H8BrF3N2 |
|---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
4-[3-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-17-6-8(5-16-17)7-2-9(11(13,14)15)4-10(12)3-7/h2-6H,1H3 |
InChI Key |
MXCKPYFCOYBMLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


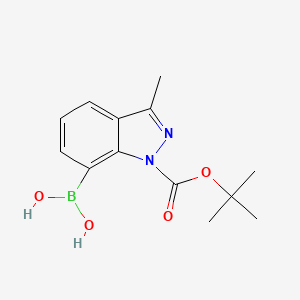
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
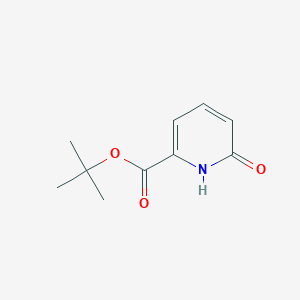
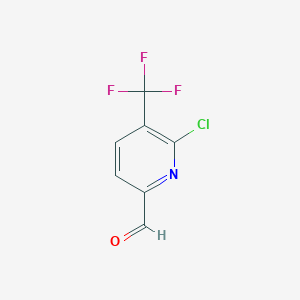
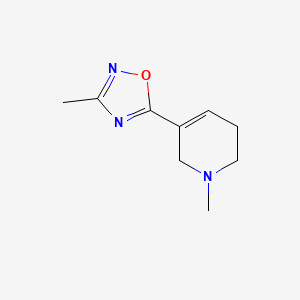
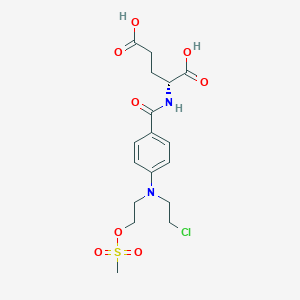
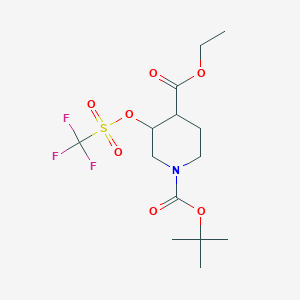
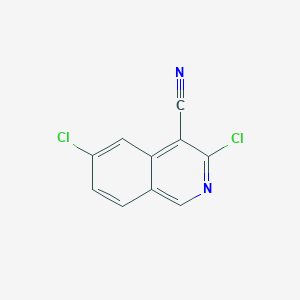
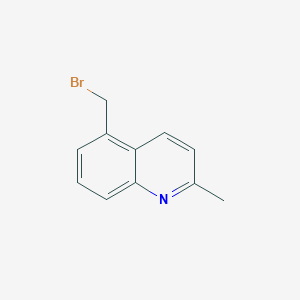
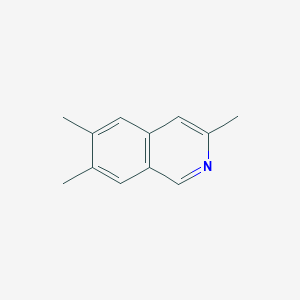

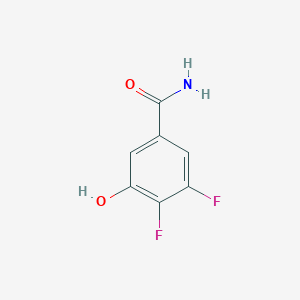
![6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
